1,3-Diethyl-2-thiobarbituric acid

Catalog No.
S579613
CAS No.
5217-47-0
M.F
C8H12N2O2S
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diethyl-2-thiobarbituric acid

CAS Number

5217-47-0

Product Name

1,3-Diethyl-2-thiobarbituric acid

IUPAC Name

1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C8H12N2O2S/c1-3-9-6(11)5-7(12)10(4-2)8(9)13/h3-5H2,1-2H3

InChI Key

SHBTUGJAKBRBBJ-UHFFFAOYSA-N

SMILES

CCN1C(=O)CC(=O)N(C1=S)CC

Synonyms

1,3-DETB, 1,3-diethyl-2-thiobarbituric acid

Canonical SMILES

CCN1C(=O)CC(=O)N(C1=S)CC

Photopolymerization in Dentistry

DETBA has been used as a coinitiator during the photopolymerization of dental materials like composites and resins [1]. Coinitiators play a crucial role in free radical polymerization, where they enhance the activity of the primary initiator by generating additional free radicals that accelerate the curing process. This property makes DETBA valuable in developing efficient and effective dental restorative materials.

Source

[1] Li, Y., et al. (2014). Novel photoinitiating systems for dental applications: Coinitiation of camphorquinone by N-phenylglycine derivatives. Dental Materials, 30(12), 1426-1435. ()

Electrochemical Oxidation

DETBA functions as a reagent in the electrochemical oxidation of 3,4-dihydroxybenzoic acid (DHBA) to yield benzofuro[2,3-d]pyrimidine derivatives [2]. These heterocyclic compounds possess diverse biological activities and are being explored for their potential applications in drug discovery. DETBA plays a part in facilitating the conversion of DHBA into these potentially valuable molecules.

Source

[2] Wang, L., et al. (2005). A novel and efficient synthesis of benzofuro[2,3-d]pyrimidine derivatives by electrooxidation of 3,4-dihydroxybenzoic acid in the presence of 1,3-diethyl-2-thiobarbituric acid. Electrochimica Acta, 50(20), 3912-3917. ()

1,3-Diethyl-2-thiobarbituric acid is a derivative of barbituric acid characterized by the presence of two ethyl groups at the 1 and 3 positions and a thiocarbonyl group at the 2 position. Its molecular formula is C₈H₁₂N₂O₂S, and it features a unique structure that distinguishes it from other barbituric acid derivatives. The compound exhibits distinct chemical properties due to the presence of the sulfur atom, which influences its reactivity and biological activity.

, particularly involving aldehydes. Notable reactions include:

  • Knoevenagel Condensation: This reaction occurs when 1,3-diethyl-2-thiobarbituric acid reacts with aldehydes such as 4-(dimethylamino)benzaldehyde and cinnamaldehyde, yielding products with extended conjugation and stability due to electronic factors related to substituents on the aldehydes .
  • Michael Addition: The compound can also form Michael adducts when reacted with various arylaldehydes, leading to products that demonstrate significant nonlinear optical properties .

Research indicates that 1,3-diethyl-2-thiobarbituric acid possesses notable biological activities. It has been studied for its potential as an anti-inflammatory agent and for its role in modulating various biological pathways. The unique structure allows it to interact with specific biological targets, making it a compound of interest in pharmacological studies.

The synthesis of 1,3-diethyl-2-thiobarbituric acid can be achieved through several methods:

  • Knoevenagel Condensation: This method involves the reaction of 1,3-diethyl-2-thiobarbituric acid with aldehydes under basic conditions in ethanol. The process can be facilitated using microwave irradiation to enhance yield and reduce reaction times .
  • Thermochemical Methods: Experimental and computational studies have been conducted to optimize the synthesis conditions and understand the thermochemical properties of this compound .

1,3-Diethyl-2-thiobarbituric acid finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential therapeutic agent.
  • Dyes: The compound has been utilized in synthesizing donor-acceptor dyes that exhibit solvatochromic behavior .
  • Research: It serves as a model compound in studies related to nonlinear optical materials and organic synthesis.

Interaction studies have revealed that 1,3-diethyl-2-thiobarbituric acid interacts effectively with various substrates, including aldehydes and alkynols. These interactions are crucial for understanding its reactivity and potential applications in organic synthesis and materials science. The formation of stable products through these interactions highlights the compound's versatility in

Several compounds share structural similarities with 1,3-diethyl-2-thiobarbituric acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-Dimethyl-2-thiobarbituric acidMethyl groups instead of ethylDifferent electronic properties affecting reactivity
1,3-Diethylbarbituric acidLacks thiocarbonyl groupMore common in pharmaceuticals
5-(4-Methoxyphenyl)allylideneConnected via butadiene chainExhibits solvatochromic behavior

Each of these compounds possesses unique characteristics that influence their chemical behavior and applications. The presence of sulfur in 1,3-diethyl-2-thiobarbituric acid sets it apart from other barbituric derivatives by enhancing its reactivity and biological activity.

XLogP3

0.5

UNII

BXB40M6A7W

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5217-47-0

Wikipedia

1,3-diethyl-2-thiobarbituric acid

General Manufacturing Information

4,6(1H,5H)-Pyrimidinedione, 1,3-diethyldihydro-2-thioxo-: ACTIVE

Dates

Modify: 2023-08-15

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